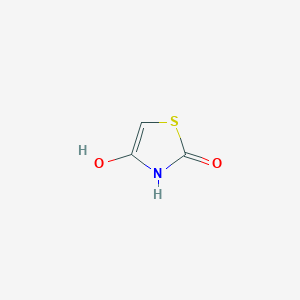

2,4-Dihydroxythiazole

説明

Contextualization within Thiazole (B1198619) Heterocyclic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring. kuey.netresearchgate.net This structural motif is a cornerstone in medicinal and synthetic chemistry due to its presence in numerous natural products, such as Vitamin B1 (Thiamine), and its role as a versatile pharmacophore. researchgate.netresearchgate.net The thiazole ring is planar and possesses aromatic character because the pi (π) electrons are delocalized across the ring. kuey.netnih.gov This aromaticity influences its chemical reactivity, making specific positions on the ring susceptible to either electrophilic or nucleophilic attack. kuey.net 2,4-Dihydroxythiazole is a specific derivative within this broad family, characterized by hydroxyl groups at the 2 and 4 positions of the thiazole ring.

Significance of Dihydroxylated Thiazole Derivatives in Advanced Research

Dihydroxylated thiazole derivatives, including this compound, serve as pivotal intermediates in organic synthesis and as foundational scaffolds in drug discovery. The hydroxyl groups can be readily functionalized, allowing for the creation of a diverse library of related compounds. The tautomeric nature of these molecules, particularly their equilibrium with thiazolidinedione structures, is of significant interest. juniperpublishers.comnih.gov The 2,4-thiazolidinedione (B21345) (TZD) core, a tautomer of this compound, is a well-established pharmacophore, particularly known for its application in antidiabetic agents. juniperpublishers.comnih.govnih.gov Research has expanded to explore the potential of TZD derivatives in a multitude of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.org The structural versatility of this scaffold, especially the potential for substitution at various positions, makes it a prime candidate for developing novel therapeutic molecules. juniperpublishers.combenthamscience.com

Fundamental Aromaticity and Tautomeric Forms of the this compound System

Aromaticity is a key property of cyclic, planar molecules with a continuous ring of conjugated p-orbitals. According to Hückel's Rule, for a molecule to be aromatic, it must possess 4n+2 π electrons, where 'n' is a non-negative integer. wikipedia.orglibretexts.orgchemistrysteps.comvedantu.com

This compound can exist in several tautomeric forms, which are isomers that readily interconvert through the migration of a proton and the shifting of double bonds. The primary equilibrium is between the dihydroxy (enol) form and the dione (B5365651) (keto) form, known as 2,4-thiazolidinedione.

This compound (Enol Form): This tautomer has the potential for aromaticity. The ring is cyclic and can adopt a planar conformation. It contains two double bonds (4 π electrons). To satisfy Hückel's rule (4n+2, with n=1, for 6 π electrons), a lone pair of electrons from either the sulfur or nitrogen atom must participate in the delocalized π-system. If this occurs, the dihydroxy form can be considered aromatic, which would confer significant stability. wikipedia.orglibretexts.org

2,4-Thiazolidinedione (Keto Form): This tautomer is generally the more stable and predominant form. juniperpublishers.comnih.gov It contains two carbonyl groups (C=O) at positions 2 and 4. The carbon atoms at these positions are sp2 hybridized, but the ring itself lacks a continuous, cyclic conjugated π-system, and therefore it is considered non-aromatic. The stability of the keto form over the enol form is a common phenomenon in keto-enol tautomerism. echemi.commdpi.com

The equilibrium between these forms is crucial, as the biological activity of this scaffold is often attributed to the stable 2,4-thiazolidinedione tautomer. juniperpublishers.comnih.gov

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features | Aromaticity |

|---|---|---|---|

| This compound |  |

Enol form, two hydroxyl groups | Potentially Aromatic (6π electrons) |

| 2,4-Thiazolidinedione |  |

Keto form, two carbonyl groups | Non-Aromatic |

| 4-Hydroxy-2(3H)-thiazolone |  |

Mixed enol-keto form | Non-Aromatic |

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving the this compound scaffold, primarily through its more stable 2,4-thiazolidinedione (TZD) tautomer, is highly interdisciplinary.

Medicinal Chemistry: This is the most prominent field of application. Initially recognized for their use in managing type 2 diabetes, TZD derivatives are now extensively investigated for a wide range of pharmacological activities. nih.govnih.gov Current research focuses on designing and synthesizing novel TZD-based compounds with enhanced potency and selectivity for various biological targets. juniperpublishers.comrsc.org

Table 2: Therapeutic Areas of Investigation for the Thiazolidinedione Scaffold

| Therapeutic Area | Research Focus |

|---|---|

| Anticancer | Targeting pathways involved in tumor growth, proliferation, and metastasis. rsc.org |

| Antimicrobial | Developing agents effective against pathogenic bacteria and fungi. nih.govniscpr.res.inmdpi.com |

| Anti-inflammatory | Modulating inflammatory responses. researchgate.netnih.gov |

| Antidiabetic | Improving insulin (B600854) sensitivity, primarily via PPARγ agonism. juniperpublishers.comnih.gov |

| Anticonvulsant | Investigating potential in managing seizures. researchgate.netnih.gov |

Materials Science: While less common, heterocyclic compounds, including thiazoles, are explored in materials science. researchgate.net Their electronic properties and ability to coordinate with metal ions make them candidates for applications in optical sensors or as components in novel polymers and dyes. researchgate.netresearchgate.net The stable, rigid structure of the thiazole ring can be integrated into larger molecular frameworks to build materials with specific functions.

The ongoing exploration of this compound and its derivatives highlights the enduring importance of heterocyclic chemistry in addressing challenges across medicine and technology.

Established Synthetic Routes to the this compound Core Structure

The synthesis of the 2,4-thiazolidinedione ring system can be achieved through several established pathways, primarily involving cyclization reactions. These methods offer reliable access to the core structure, which can then be further modified.

Cyclization Reactions Involving Thiourea and α-Halo-carbonyl Precursors

A prevalent and straightforward method for the synthesis of the 2,4-thiazolidinedione core involves the reaction of thiourea with an α-haloacetic acid, such as chloroacetic acid. nih.govgoogle.comnih.gov This reaction is typically carried out by refluxing the reactants in water. nih.gov The mechanism proceeds through an initial S-alkylation of thiourea by the α-haloacetic acid, forming an isothiouronium salt. This intermediate then undergoes intramolecular cyclization via a nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by hydrolysis of the resulting 2-imino-4-thiazolidinone intermediate to yield the final 2,4-thiazolidinedione product. nih.gov

The reaction conditions can be optimized to improve yield and purity. For instance, controlling the pH of the aqueous solution to between 0.5 and 2 can facilitate the reaction and subsequent crystallization of the product upon cooling. google.com Microwave irradiation has also been employed to accelerate the synthesis, significantly reducing the reaction time from several hours to mere minutes. nih.govmdpi.com

| Reaction Conditions | Solvent | Yield | Reference |

|---|---|---|---|

| Reflux, 8–10 h, 100–110 °C | Water | Not specified | nih.gov |

| Microwave irradiation, 250 W, 5 min | Water | 83% | nih.gov |

| Aqueous solution, pH 0.5-2 | Water | 87% | google.com |

| Microwave irradiation, 110 °C, 12 min | Water | 90% | mdpi.com |

Adaptations of Hantzsch Thiazole Synthesis for Dihydroxylated Species

The Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.com The synthesis of 2,4-thiazolidinedione from thiourea and α-haloacetic acids can be considered a direct adaptation of this fundamental reaction. In this variation, the α-haloacetic acid serves as the α-halocarbonyl component.

The general mechanism of the Hantzsch synthesis involves the initial formation of a C-S bond between the sulfur of the thioamide (in this case, thiourea) and the α-carbon of the halocarbonyl compound. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com In the case of 2,4-thiazolidinedione synthesis, the resulting intermediate undergoes hydrolysis to yield the dione structure. While the classic Hantzsch synthesis leads to substituted aminothiazoles when using thiourea, the use of an α-haloacetic acid as the carbonyl precursor ultimately leads to the 2,4-dione structure. nih.govchemhelpasap.com

Ring Closure Strategies for Thiazole Formation

Beyond the direct reaction of thiourea and α-haloacetic acids, other ring closure strategies can be employed to form the 2,4-thiazolidinedione ring. One such approach involves the reaction of ethyl chloroacetate with thiosemicarbazone in the presence of a base like sodium ethoxide. This reaction forms a 2-hydrazino-4-thiazolidinone intermediate, which can then be hydrolyzed with dilute hydrochloric acid to yield 2,4-thiazolidinedione. rsc.org

Another method utilizes the reaction of ethyl chloroacetate with potassium thiocyanate. Acidification of the reaction mixture leads to the formation of the 2,4-thiazolidinedione core. rsc.org These alternative strategies provide flexibility in precursor selection and reaction conditions for the synthesis of this important heterocyclic scaffold.

Regioselective Functionalization and Derivatization Strategies

The 2,4-thiazolidinedione core possesses several reactive sites that allow for regioselective functionalization, enabling the synthesis of a vast library of derivatives. The primary positions for substitution are the nitrogen atom at the C-3 position and the active methylene group at the C-5 position. nih.gov

Substitution Reactions at the C-2, C-4, and C-5 Positions of the Thiazole Ring

While the C-2 and C-4 positions are part of the stable dione structure, the C-5 position is particularly amenable to substitution. The methylene group at C-5 is activated by the two adjacent carbonyl groups, making it susceptible to condensation reactions. The Knoevenagel condensation is a widely used method for introducing substituents at the C-5 position. nih.govnih.gov This reaction involves the condensation of 2,4-thiazolidinedione with various aldehydes in the presence of a basic catalyst, such as piperidine, to yield 5-substituted benzylidene derivatives. mdpi.com

The nitrogen atom at the C-3 position can also be readily functionalized. N-alkylation or N-arylation can be achieved by reacting the 5-substituted 2,4-thiazolidinedione with alkyl or aryl halides in the presence of a base like potassium carbonate. nih.gov This allows for the introduction of a wide range of substituents at the N-3 position, further diversifying the chemical space of 2,4-thiazolidinedione analogs. thesciencein.org

| Position of Functionalization | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| C-5 | Knoevenagel Condensation | Aromatic aldehydes, piperidine | 5-Arylidene-2,4-thiazolidinediones | nih.govnih.gov |

| N-3 | N-Alkylation | Alkyl halides, K₂CO₃ | 3-Alkyl-5-arylidene-2,4-thiazolidinediones | nih.gov |

Synthesis of Novel Hybrid Structures Incorporating the this compound Moiety

A significant strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve synergistic or multi-target effects. The 2,4-thiazolidinedione scaffold is a popular building block for the synthesis of such hybrid structures. nih.govmdpi.comtandfonline.com

One approach involves linking the 2,4-thiazolidinedione core to other heterocyclic systems. For example, hybrid molecules incorporating benzothiazole have been synthesized. nih.govtandfonline.com This can be achieved by first preparing a 5-arylidene-2,4-thiazolidinedione and then reacting it with a suitable benzothiazole-containing alkylating agent at the N-3 position. nih.gov

Similarly, hybrid structures with acridine have been developed. mdpi.com The synthesis of these hybrids often involves a multi-step sequence, starting with the formation of a substituted aniline, followed by the introduction of a linker, condensation with 2,4-thiazolidinedione, and finally, attachment of the acridine moiety. mdpi.com Other examples include the synthesis of indole-thiazolidinedione coupled isoxazoles through reactions like N-propargylation, Knoevenagel condensation, and copper-catalyzed one-pot regioselective reactions. thesciencein.org These examples highlight the versatility of the 2,4-thiazolidinedione core in the construction of complex and potentially bioactive hybrid molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYUOKQDHLEQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337435 | |

| Record name | 2,4-DIHYDROXYTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-85-4 | |

| Record name | 4-Hydroxy-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DIHYDROXYTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

State of the Art Spectroscopic and Structural Elucidation of 2,4 Dihydroxythiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. libretexts.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. libretexts.orglibretexts.org For 2,4-dihydroxythiazole systems, a combination of one-dimensional and two-dimensional NMR experiments is employed to achieve a complete structural assignment. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) for Characterization of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique that provides detailed information about the hydrogen atoms within a molecule. cognitoedu.org Each unique proton environment gives rise to a distinct signal, or peak, in the ¹H NMR spectrum. savemyexams.com The position of this peak, known as the chemical shift (δ), is influenced by the local electronic environment and is reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). cognitoedu.orgsavemyexams.com

The integration of the peak area is directly proportional to the number of protons in that specific environment. savemyexams.comorganicchemistrydata.org Furthermore, the splitting of a peak into multiple lines (a multiplet) arises from the interaction with neighboring protons, following the n+1 rule, which provides valuable information about the connectivity of proton-bearing atoms. cognitoedu.org In the context of this compound derivatives, ¹H NMR is instrumental in identifying the protons attached to the thiazole (B1198619) ring and any substituent groups. The chemical shifts of these protons are indicative of their electronic surroundings, which can be influenced by the tautomeric form of the this compound core.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Organic Molecules

| Functional Group Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Alkyl (CH₃, CH₂, CH) | 0.9 - 1.8 |

| Alkenyl (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Aldehydic (R-CHO) | 9.0 - 10.0 |

| Carboxylic Acid (R-COOH) | 10.0 - 13.0 |

| Hydroxyl (R-OH) | Variable (0.5 - 5.0) |

| Amine (R-NH₂) | Variable (0.5 - 5.0) |

Note: These are general ranges and can vary based on the specific molecular structure and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Elucidating Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. savemyexams.com Since the ¹³C isotope has a low natural abundance (about 1.1%), the resulting spectra are typically recorded with proton decoupling, which simplifies the spectrum to single lines for each unique carbon atom. wikipedia.orgcompoundchem.com This simplification makes it easier to count the number of distinct carbon environments in a molecule. savemyexams.com

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it highly sensitive to subtle differences in the carbon environments. wikipedia.org This technique is particularly useful for identifying the carbon atoms within the thiazole ring of this compound systems, as well as any carbon-containing substituents. The chemical shifts of the C2 and C4 carbons can provide insights into the predominant tautomeric form present in solution.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbon Atoms in Organic Molecules

| Functional Group Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Alkyl (C-C) | 5 - 40 |

| Alkyne (C≡C) | 65 - 90 |

| Alkene (C=C) | 100 - 150 |

| Aromatic (C=C) | 110 - 160 |

| Carbonyl (C=O) in Ketones/Aldehydes | 190 - 220 |

| Carbonyl (C=O) in Acids/Esters/Amides | 160 - 185 |

Note: These are general ranges and can vary based on the specific molecular structure and solvent used.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Tautomeric Studies

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and are crucial for elucidating complex structures like those of this compound derivatives. walisongo.ac.id

Correlation Spectroscopy (COSY) : The COSY experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu This helps in identifying adjacent protons and piecing together molecular fragments. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduipb.pt This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecular framework. youtube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uci.eduresearchgate.net When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds. nih.govmdpi.com An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Each type of bond (e.g., C=O, O-H, N-H, C-N) has a characteristic vibrational frequency, allowing for the identification of functional groups within the molecule. nih.gov For this compound systems, FT-IR is particularly useful for identifying the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of the different tautomeric forms. The presence and position of these absorption bands can provide strong evidence for the predominant tautomer in the solid state or in a particular solvent.

Table 3: Characteristic FT-IR Absorption Frequencies for Common Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol/Phenol | O-H (stretch) | 3200 - 3600 (broad) |

| Carboxylic Acid | O-H (stretch) | 2500 - 3300 (very broad) |

| Amine | N-H (stretch) | 3300 - 3500 |

| Alkane | C-H (stretch) | 2850 - 3000 |

| Alkene | C=C (stretch) | 1620 - 1680 |

| Carbonyl (Ketone/Aldehyde) | C=O (stretch) | 1680 - 1740 |

| Carbonyl (Carboxylic Acid) | C=O (stretch) | 1700 - 1725 |

| Carbonyl (Ester) | C=O (stretch) | 1735 - 1750 |

| Carbonyl (Amide) | C=O (stretch) | 1630 - 1680 |

Note: These are approximate ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns. libretexts.org In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z values.

For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming the elemental composition of the molecule. The fragmentation pattern, which results from the cleavage of specific bonds within the ion, can offer valuable clues about the structure of the molecule. docbrown.info The fragmentation of the thiazole ring and the loss of substituents can be analyzed to support the proposed structure. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org It works by diffracting a beam of X-rays off the regularly spaced atoms of a crystal. anton-paar.comlibretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in the characterization of newly synthesized organic compounds, including thiazole derivatives. This method provides quantitative information about the elemental composition of a sample, allowing chemists to verify that the synthesized compound has the expected empirical formula. The structures of novel thiazole derivatives are frequently established with the support of elemental analysis, often in conjunction with spectroscopic methods like FTIR, NMR, and mass spectrometry. ekb.egekb.egorientjchem.orgnih.gov

The principle of elemental analysis is to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—the core elements of the thiazole ring and its substituents. This is typically achieved through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The percentage of sulfur is usually determined by other specific methods.

The experimentally determined mass percentages ("Found" values) are then compared against the theoretically calculated percentages ("Calcd" values) derived from the proposed molecular formula. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the assigned molecular structure and the purity of the synthesized compound.

In the study of thiazole derivatives, elemental analysis serves as a crucial checkpoint. For instance, research on the synthesis of various thiazole derivatives consistently reports the use of elemental analysis to confirm the successful synthesis and purity of the target molecules. orientjchem.orgmdpi.com

Below are examples of elemental analysis data for several complex thiazole derivatives, illustrating the application of this technique.

Elemental Analysis Data for Synthesized Thiazole Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| 7a | C₂₅H₂₁ClN₆O₂S | Calculated | 59.46 | 4.19 | 16.64 |

| Found | 59.37 | 4.06 | 16.55 | ||

| 7b | C₂₆H₂₃ClN₆O₂S | Calculated | 60.17 | 4.47 | 16.19 |

| Found | 60.01 | 4.33 | 16.03 | ||

| 7f | C₃₀H₂₃ClN₆O₂S | Calculated | 63.54 | 4.09 | 14.82 |

| Found | 63.42 | 4.01 | 14.73 | ||

| Data sourced from a study on the eco-friendly synthesis of thiazole derivatives. mdpi.com |

The close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen in the table above underscores the reliability of elemental analysis in the structural elucidation of complex heterocyclic systems. mdpi.com This analytical method remains a cornerstone for validating the elemental composition of newly prepared thiazole compounds. sioc-journal.cn

Computational Chemistry and Theoretical Investigations of 2,4 Dihydroxythiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties such as energy, geometry, and electron distribution. nih.gov

2,4-Dihydroxythiazole can exist in several tautomeric forms, with the most significant being the diketo form, thiazolidine-2,4-dione. DFT calculations are crucial for determining the relative stability of these tautomers. A detailed DFT investigation at the B3LYP/6-311+G(d,p) level of theory has shown that the diketo tautomer (thiazolidine-2,4-dione) is the most stable form in the gas phase. researchgate.net The stability of the diketo form is attributed to the favorable bond energies of the carbonyl groups compared to the enol counterparts. researchgate.net

The existence of different hydrogen bond donor and acceptor sites in the molecule leads to various potential intermolecular interactions. researchgate.net Theoretical studies reveal that the oxygen atom of the carbonyl group at position 2 is more basic than the one at position 4. researchgate.net When studying specific hydration, it has been found that a water molecule prefers to bind with the oxygen atom that has a lower intrinsic character. researchgate.net

Table 1: Relative Stability of this compound Tautomers Data derived from studies on thiazolidine-2,4-dione tautomers.

| Tautomer Name | Structure | Relative Energy (kJ/mol) | Stability Rank |

| Thiazolidine-2,4-dione | Diketo form | 0.00 | 1 (Most Stable) |

| 4-Hydroxy-1,3-thiazol-2(3H)-one | Keto-enol form | Higher | Less Stable |

| 2-Hydroxy-1,3-thiazol-4(5H)-one | Keto-enol form | Higher | Less Stable |

| This compound | Dienol form | Highest | Least Stable |

This table is illustrative, based on the general finding that the diketo form is the most stable tautomer. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that primarily govern many chemical reactions. libretexts.orgunesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For thiazole (B1198619) derivatives, the HOMO and LUMO are often localized over the π-system of the molecule. nih.gov

Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (σ), and electronegativity (χ), can further quantify the reactivity of molecules. nih.gov For instance, in a study of thiazole-sulfonamide analogs, the HOMO-LUMO energy gaps were calculated using DFT, with higher gaps indicating greater electronic stability. mdpi.com

Table 2: Representative Frontier Orbital Energies for Thiazole Derivatives This table presents example values from related thiazole compounds to illustrate the concept.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiazole Derivative 1 | -5.3582 | -0.8765 | 4.4818 | nih.gov |

| Thiazole Derivative 2 | -5.3210 | -1.5715 | 3.7495 | nih.gov |

| Thiazole-Pyridine Hybrid | -6.260 | -0.552 | 5.707 | nih.gov |

| Thiazole-Sulfonamide Analog | -8.36 | -0.46 | 7.91 | mdpi.com |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgbiointerfaceresearch.com The MEP surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich, attractive to cations), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to anions). wolfram.comuni-muenchen.de

For the stable tautomer, thiazolidine-2,4-dione, MEP analysis shows significant negative potential around the electronegative oxygen atoms of the carbonyl groups, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. biointerfaceresearch.comrsc.org Conversely, the region around the imide proton (N-H) typically shows a positive potential, making it a hydrogen bond donor site. biointerfaceresearch.com The distribution of Mulliken charges, another output of quantum calculations, also helps identify reactive sites by quantifying the partial charge on each atom. irjweb.com For example, in thiazole derivatives, negative charges are often concentrated on nitrogen and oxygen atoms, while the sulfur atom can be electropositive, making it a potential site for nucleophilic attack. irjweb.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics describes the static electronic structure of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govacs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the stability of molecular complexes in a simulated environment, such as in water. nih.govrsc.org

A typical MD simulation involves placing the molecule of interest (e.g., a thiazole derivative) in a simulation box, often filled with water molecules to mimic physiological conditions, and then running the simulation for a set period, such as 50 to 200 nanoseconds. nih.govacs.org The stability of the molecule or a ligand-protein complex during the simulation is often assessed by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). acs.org A stable RMSD value over time suggests that the system has reached equilibrium, while RMSF analysis highlights the flexibility of different parts of the molecule. acs.orgrsc.org Such simulations are crucial for validating docking poses and understanding how a ligand's conformation might change upon binding to a target. nih.govplos.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor binding. mdpi.comnih.gov

Thiazolidine-2,4-dione, the stable tautomer of this compound, is a core scaffold in many drugs and has been the subject of numerous docking studies. nih.govmdpi.comnih.gov These studies typically show the thiazolidine-2,4-dione moiety fitting into a protein's active site and forming key interactions. The carbonyl oxygens and the imide (N-H) group are frequently involved in hydrogen bonds with amino acid residues like Serine, Arginine, and Aspartic acid. nih.govmdpi.commdpi.com For example, in docking studies with the PPAR-γ receptor, the thiazolidine-2,4-dione headgroup forms crucial hydrogen bonds that anchor the ligand in the binding pocket. mdpi.com The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov

Table 3: Example Molecular Docking Results for Thiazolidine-2,4-dione Derivatives

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| PPAR-γ | Pioglitazone | -8.558 | - | nih.gov |

| PPAR-γ | Derivative 3j | -7.765 | - | nih.gov |

| PPAR-γ (3CS8) | Rosiglitazone | -94.38 | SER289, ARG288 | mdpi.com |

| PTP1B (2cng) | Derivative 7e | - | TYR46, ASP48, CYS215 | mdpi.com |

| Tubulin | Derivative 5b | -9.1 | B/Asn-258, B/Lys-352 | tandfonline.com |

Prediction of Thermochemical Parameters (e.g., Bond Dissociation Enthalpies)

High-level quantum chemical methods can be used to predict various thermochemical properties of molecules, such as their enthalpy of formation (ΔHf) and bond dissociation enthalpies (BDE). nih.govnist.gov The enthalpy of formation provides a measure of a molecule's thermodynamic stability. researchgate.net Methods like G4MP2 are often employed for accurate calculations of these parameters for heterocyclic compounds. researchgate.netnih.gov

Reactivity Profiles and Transformational Chemistry of 2,4 Dihydroxythiazole and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The reactivity of the thiazole ring is significantly influenced by the substituents at the C-2, C-4, and C-5 positions. analis.com.my The presence of electron-donating groups, such as a methyl group, at any position on the thiazole ring increases its basicity and nucleophilicity. analis.com.my Conversely, strong electron-withdrawing groups, like a nitro group, reduce the basicity and nucleophilicity of the molecule. analis.com.my In the case of 2,4-dihydroxythiazole, the hydroxyl groups act as electron-donating groups, which are expected to enhance the ring's reactivity towards electrophiles.

Electrophilic Aromatic Substitution (SEAr):

Generally, electrophilic substitution reactions on thiazoles tend to occur at the 5-position due to the directing effect of the nitrogen atom. numberanalytics.com This is a common feature for five-membered heterocyclic compounds containing an atom with an unshared pair of electrons, as this heteroatom stabilizes the cationic intermediate formed during the reaction. wikipedia.org Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: This reaction can be performed in the presence of a Lewis acid catalyst. numberanalytics.com

For this compound, the electron-donating nature of the two hydroxyl groups would further activate the ring towards electrophilic attack, likely directing substitution to the 5-position.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on thiazoles is less common and typically requires the presence of a good leaving group on the ring. numberanalytics.comwikipedia.org The presence of electron-withdrawing groups on the thiazole ring can facilitate SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.org While the hydroxyl groups of this compound are electron-donating, transformation of these groups into better leaving groups could potentially enable nucleophilic substitution reactions. For instance, conversion to a sulfonate ester would make the oxygen a good leaving group.

The reactivity of substituted thiazoles is a subject of theoretical studies, which can predict the most likely sites for electrophilic and nucleophilic attack based on calculated electronic properties. researchgate.net

Heteroatom Interchanges and their Impact on Reactivity

Heteroatom interchange within the thiazole ring or its substituents can significantly alter the molecule's reactivity and biological activity. A notable example involves the interchange of nitrogen and sulfur atoms' positions in the synthesis of analogues of naturally occurring thiazole-containing cyclic peptides. uq.edu.au

In one study, a novel concept was proposed based on a heteroatom interchange from nitrogen to sulfur by moving a carboxamide functionality from position 4 to position 5 of the thiazole ring system. uq.edu.au This modification was explored in the synthesis of an analogue of lissoclinamide 5. The study aimed to understand how this structural change would affect the molecule's metal-binding properties and anticancer activity. uq.edu.au The results suggested that this particular heteroatom interchange did not significantly affect the metal binding and anticancer activity compared to the natural product. uq.edu.au

This type of synthetic modification highlights a strategy for creating new thiazole derivatives with potentially different chemical and biological properties. analis.com.my The ability to selectively modify the thiazole scaffold through heteroatom interchange provides a powerful tool for medicinal chemists in the design of new therapeutic agents. analis.com.myuq.edu.au

Ring-Opening and Rearrangement Mechanisms

The thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the relief of ring strain or the formation of more stable products.

Ring-Opening Reactions:

Ring-opening of heterocyclic compounds can be initiated by various reagents and conditions. For instance, in related systems, cobalt catalysts have been shown to promote the enantioselective ring-opening of unstrained heterocycles. nih.gov While specific examples for this compound are not prevalent in the provided search results, general principles suggest that strong nucleophiles or electrophiles could potentially initiate ring cleavage. The presence of the hydroxyl groups might influence the stability of the ring and its susceptibility to such reactions. For example, under strongly basic conditions, deprotonation of a hydroxyl group could facilitate a ring-opening cascade.

Rearrangement Reactions:

Rearrangement reactions are fundamental in organic chemistry and can lead to significant structural changes. bdu.ac.in Several types of rearrangements are known, including sigmatropic rearrangements and those involving carbocation intermediates. uh.edumsu.edu

Sigmatropic Rearrangements: These are concerted pericyclic reactions where a substituent moves from one part of a π system to another. uh.edulibretexts.org The Claisen rearrangement is a well-known uq.edu.auuq.edu.au-sigmatropic rearrangement that occurs in allyl aryl ethers and allyl vinyl ethers. libretexts.org It's conceivable that an O-allylated derivative of this compound could undergo a Claisen rearrangement.

Pinacol-Pinacolone Rearrangement: This reaction involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions, proceeding through a carbocation intermediate. bdu.ac.in While not directly applicable to this compound itself, derivatives with appropriate vicinal diol functionalities could potentially undergo such rearrangements.

The specific rearrangement pathways available to this compound and its derivatives would depend on the substituents present and the reaction conditions employed.

Catalytic Transformations Involving this compound Scaffolds

Thiazole-containing scaffolds can be utilized in catalysis, either as part of a ligand for a metal catalyst or as an organocatalyst itself. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making them valuable components of catalytic systems.

While direct examples of this compound in catalysis are not explicitly detailed in the search results, the general principles of using heterocyclic compounds in catalysis can be applied. For instance, DNA-scaffolded synergistic catalysis has been demonstrated to enhance the activity of co-catalysts by bringing them into proximity. nih.gov A functionalized this compound derivative could potentially be incorporated into such a scaffold.

Furthermore, the field of C-H activation catalysis often employs directing groups to achieve site-selectivity. researchgate.netnih.gov A thiazole moiety can act as a directing group in certain catalytic reactions. The development of new catalysts and catalytic methods is a rapidly advancing area, and the unique electronic and structural features of this compound could be exploited in the design of novel catalytic systems. researchgate.netmdpi.com For example, inorganic nanoparticles can serve as scaffolds for bioorthogonal catalysts, and a this compound derivative could be anchored to such a scaffold to create a "drug factory" for localized therapeutic action. nih.gov

Complexation with Metal Ions and Chelation Behavior

The thiazole ring system, with its nitrogen and sulfur heteroatoms, possesses the ability to coordinate with metal ions. uq.edu.auualberta.ca The chelation behavior is further influenced by the presence of other functional groups on the ring. In this compound, the two hydroxyl groups provide additional potential coordination sites, making it a potential chelating ligand.

The nitrogen atom of the thiazole ring is known to participate in metal chelation. uq.edu.au Studies on other heterocyclic compounds with similar functionalities, such as 2,4-dithiouracil, have shown complexation with metal ions like Au(III) and Cu(II). mdpi.com The formation of metal complexes can significantly alter the biological activity of the parent organic molecule. mdpi.comclinmedjournals.org

The stability of metal complexes is quantified by their stability constants (Ke), and various factors influence this, including the nature of the metal ion and the ligand, as well as the solvent system. mdpi.comespublisher.comscirp.org For instance, the complexation of thio-oxocrown ethers with various metal ions showed selectivity based on the ring size and the specific metal ion. mdpi.com

It is plausible that this compound can form stable complexes with a range of transition metal ions. The geometry of these complexes and the coordination mode (i.e., which atoms of the this compound molecule bind to the metal) would depend on the specific metal ion and reaction conditions. This complexing ability could be harnessed for various applications, including the development of new therapeutic agents or catalysts.

Investigation of Biological Activities and Molecular Mechanisms of 2,4 Dihydroxythiazole in Vitro Studies

Antimicrobial Activity: Evaluation and Mechanistic Insights (In Vitro)

The antimicrobial efficacy of 2,4-dihydroxythiazole derivatives has been a subject of extensive research, revealing a broad spectrum of activity against various pathogenic microorganisms. The inherent structure of the thiazole (B1198619) ring, often combined with other bioactive moieties, contributes to its ability to interfere with microbial growth and survival. mdpi.com The amphiphilic nature of some thiazole derivatives may facilitate their integration into the cell membranes of bacteria and fungi, leading to disruption. mdpi.com

In vitro studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these evaluations.

Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown promising results. For instance, one derivative displayed potent activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.48 to 7.81 µg/mL. mdpi.com Another related compound also showed significant bactericidal effects against Gram-positive strains. mdpi.com It has been noted that 2,4-dihydroxybenzoic acid itself shows activity against Gram-negative bacteria like Escherichia coli and Neisseria gonorrhoeae at an MIC of 1.0 mg/mL, and against the MRSA strain of Staphylococcus aureus at 0.5 mg/mL. mdpi.com

The antibacterial activity of thiazole derivatives is often influenced by the specific substitutions on the thiazole ring. For example, a series of 2,4-disubstituted thiazoles showed that compounds with a nitro group at the para position of a phenyl substituent had significant activity against Bacillus subtilis and E. coli. mdpi.com Similarly, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated potential antimicrobial activity comparable to the standard drug norfloxacin (B1679917) against S. aureus and E. coli. jchemrev.com

Interactive Table: Antibacterial Activity of this compound Derivatives (In Vitro)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid (Compound 18) | Gram-positive bacteria (including MRSA) | 0.48-7.81 | mdpi.com |

| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid (Compound 9) | Gram-positive bacteria | 15.62-125 | mdpi.com |

| 2,4-dihydroxybenzoic acid | Escherichia coli, Neisseria gonorrhoeae | 1000 | mdpi.com |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus (MRSA) | 500 | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | Staphylococcus aureus | 16.1 µM | jchemrev.com |

Derivatives of this compound have also been evaluated for their in vitro antifungal properties against a range of pathogenic fungi, including various Candida species and dermatophytes. nih.govnih.gov

One study investigated a specific derivative, 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB), and found it to be effective against Candida albicans and non-albicans species. nih.gov The mean MIC for C. albicans isolates was determined to be 16.9 ± 7.9 μg/mL in RPMI medium. nih.gov Against dermatophytes like Trichophyton mentagrophytes, the MIC values were also in a promising range. nih.gov

Another study focusing on novel 4-substituted-1,3-thiazole derivatives found that the presence of a hydrazine (B178648) substituent at the C2 position of the thiazole ring was associated with increased antifungal efficacy. nih.gov Certain 2-hydrazinyl-thiazole derivatives exhibited MIC values as low as 3.9 µg/mL against C. albicans, which was four times lower than the reference drug fluconazole. nih.gov The antifungal mechanism of some of these derivatives is thought to involve the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane synthesis. nih.govfarmaciajournal.com

Interactive Table: Antifungal Activity of this compound Derivatives (In Vitro)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Candida albicans (reference strain) | 6.5 | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Candida albicans (isolates) | 16.9 ± 7.9 | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | non-Candida albicans (isolates) | 15.2 ± 9.03 | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Trichophyton mentagrophytes v. granulosum | 10.9 ± 2.04 (5 days) | nih.gov |

Research into the molecular mechanisms of this compound derivatives suggests that their antimicrobial effects are multifaceted. For some antifungal derivatives, a primary target is the integrity of the fungal cell membrane. nih.gov Fluorescence microscopy studies using propidium (B1200493) iodide, a dye that can only enter cells with compromised membranes, have confirmed the disruptive effect of certain thiazole compounds on the fungal cell membrane. nih.gov

In bacteria, one proposed mechanism for some thiazole derivatives is the inhibition of FtsZ, a protein crucial for bacterial cell division. jchemrev.com By disrupting the formation of the Z-ring, these compounds can prevent bacterial replication. jchemrev.com Another potential target is MurB, an enzyme involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall. jchemrev.com

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

In addition to their antimicrobial activities, this compound derivatives have been investigated for their antioxidant potential. The presence of hydroxyl groups on the phenyl ring is a key structural feature that contributes to their ability to neutralize free radicals.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to evaluate the radical scavenging ability of compounds. mdpi.comnih.gov In these assays, the antioxidant compound donates a hydrogen atom to the stable radical, causing a color change that can be measured to determine the scavenging activity. nih.gov

Studies on hybrid compounds containing a 3,4-dihydroxyphenyl-thiazole moiety have demonstrated significant antioxidant activity, in some cases superior to standard antioxidants like ascorbic acid and Trolox. mdpi.com The radical scavenging capacity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. mdpi.com For example, a series of carbazole-based 2,4-disubstituted thiazoles showed that several compounds had higher antioxidant activity than the standard butylated hydroxytoluene (BHT). researchgate.net

The antioxidant activity of this compound derivatives also involves their ability to donate electrons and chelate metal ions, particularly ferrous ions (Fe²⁺), which can catalyze the formation of reactive oxygen species. mdpi.comnih.gov Electron transfer capacity can be assessed through various assays such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays. mdpi.com

Anticancer Potential and Cellular Pathway Modulation (In Vitro)

The therapeutic potential of this compound derivatives in cancer treatment has been a significant area of research. In vitro studies have demonstrated their ability to modulate cellular pathways involved in cancer progression, highlighting their promise as anticancer agents. These compounds, particularly thiazolidine-2,4-dione derivatives, have been shown to inhibit tumor angiogenesis, alter the cell cycle, induce cell differentiation, and promote apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation and Viability (In Vitro)

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines.

A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and their acetoxy derivative were synthesized and evaluated for their ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One derivative, compound 4b (with a bromide substitution), and compound 5 (with an acetyloxy substitution) showed moderate cytotoxic activity. mdpi.com Specifically, the IC50 values for compound 4b were 31.5 ± 1.91 μM against MCF-7 and 51.7 ± 3.13 μM against HepG2 cells. mdpi.com Compound 5 displayed IC50 values of 28.0 ± 1.69 μM and 26.8 ± 1.62 μM against MCF-7 and HepG2 cells, respectively. mdpi.com

In another study, new 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and one compound, 5d, was tested against a panel of 60 human tumor cell lines. nih.gov This compound was active against all cell lines, with notable activity against leukemia SR (GI50: 2.04 μM), non-small cell lung cancer NCI-H522 (GI50: 1.36 μM), and breast cancer MDA-MB-468 (GI50: 1.11 μM). nih.gov

Furthermore, a series of thiazolidine-2,4-dione-biphenyl derivatives were synthesized and screened for their in vitro anticancer activity against four human cancer cell lines: cervical (HeLa), prostate (PC3), lung, and breast (MDA-MB-231). nih.gov Compounds 10b and 10d from this series displayed potent activity. nih.gov

Additionally, novel nicotinamide–thiadiazol hybrids were synthesized and evaluated for their anti-breast cancer potential. rsc.orgnih.gov Compound 7a exhibited the most potent anticancer activity, with IC50 values of 4.64 ± 0.3 μM in MDA-MB-231 and 7.09 ± 0.5 μM in MCF-7 cells, comparable to the efficacy of sorafenib (B1663141). rsc.orgnih.gov

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Compound 4b | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| Compound 4b | HepG2 | 51.7 ± 3.13 | mdpi.com |

| Compound 5 | MCF-7 | 28.0 ± 1.69 | mdpi.com |

| Compound 5 | HepG2 | 26.8 ± 1.62 | mdpi.com |

| Compound 5d | Leukemia SR | 2.04 | nih.gov |

| Compound 5d | NCI-H522 | 1.36 | nih.gov |

| Compound 5d | MDA-MB-468 | 1.11 | nih.gov |

| Compound 7a | MDA-MB-231 | 4.64 ± 0.3 | rsc.orgnih.gov |

| Compound 7a | MCF-7 | 7.09 ± 0.5 | rsc.orgnih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms (In Vitro)

This compound derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, which are key mechanisms for their anticancer effects.

A study on nicotinamide–thiadiazol hybrids found that compound 7a induced S-phase arrest in the cell cycle. rsc.orgnih.gov Apoptosis assays with this compound showed a significant increase in late apoptotic cells (44.01%). rsc.orgnih.gov Further mechanistic studies confirmed the activation of the intrinsic apoptotic pathway, evidenced by an 8.2-fold increase in caspase-3 activation, a 6.9-fold upregulation of Bax, and a 3.68-fold downregulation of Bcl-2. rsc.orgnih.gov

Another study investigating 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated that these derivatives can halt the cell cycle and trigger apoptosis. mdpi.com The disruption of the cancer cell cycle is a key strategy, and cyclin-dependent kinase (CDK) inhibitors play a crucial role in this process. mdpi.com

Research on 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives showed that the 3-nitrophenylthiazolyl derivative (4d) caused cell cycle arrest at the G1 and G2/M phases by 1.23- and 2.20-fold, respectively, compared to the control. mdpi.com

Furthermore, a novel HDAC inhibitor, MPT0B291, was found to suppress proliferation by inducing G1 phase cell cycle arrest and increasing apoptosis in human and rat glioma cell lines. ijbs.com Mechanistically, MPT0B291 increased the phosphorylation and acetylation of p53 and elevated the mRNA levels of apoptosis-related genes such as PUMA, Bax, and Apaf1. ijbs.com

Enzyme Inhibition Studies (e.g., VEGFR-2, Aldose Reductase, HDAC8) (In Vitro)

Derivatives of this compound have been identified as potent inhibitors of several enzymes that are crucial for cancer progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.orgnih.gov Several studies have highlighted the potential of thiazole derivatives as VEGFR-2 inhibitors.

A series of novel 2,4-dioxothiazolidine derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov Among the tested compounds, compound 22 showed the highest anti-VEGFR-2 efficacy with an IC50 of 0.079 μM. nih.gov

In another study, new nicotinamide–thiadiazol hybrids were evaluated for their VEGFR-2 inhibitory potential. rsc.orgnih.gov Compound 7a demonstrated strong inhibitory activity with an IC50 of 0.095 ± 0.05 μM. rsc.orgnih.gov

Furthermore, a series of thiazole-based derivatives were designed as VEGFR-2 tyrosine kinase inhibitors. mdpi.com The 4-chlorophenylthiazole 4b and 3-nitrophenylthiazole 4d derivatives showed significant VEGFR-2 inhibition, with 81.36% and 85.72% inhibition, respectively, compared to sorafenib (86.93%). mdpi.com

Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in diabetic complications, but its inhibition has also been explored in cancer therapy. nih.govmdpi.com A study on flavonyl-2,4-thiazolidinediones tested their ability to inhibit rat kidney aldose reductase. nih.gov Compound Ib exhibited the highest inhibitory activity at 88.69 ± 1.46%. nih.gov

Another study focused on new 2,4-thiazolidinedione (B21345) (2,4-TZD) hybrids and their aldose reductase inhibitory activities. nih.gov The most active hybrid, 8b, was found to inhibit aldose reductase in a non-competitive manner with an IC50 of 0.16 µM. nih.govnanobioletters.com

HDAC8 Inhibition: Histone deacetylase 8 (HDAC8) has been identified as a target in neuroblastoma. nih.gov Selective inhibition of HDAC8 has shown antineuroblastoma activity. nih.gov While direct studies on this compound are limited, the broader class of HDAC inhibitors, which can include thiazole-containing structures, has been extensively studied. For instance, a novel HDAC inhibitor, MPT0B291, was found to inhibit various HDACs, including HDAC8. ijbs.com

Table 2: In Vitro Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Compound | IC50 / % Inhibition | Reference |

|---|---|---|---|---|

| 2,4-Dioxothiazolidines | VEGFR-2 | Compound 22 | 0.079 µM | nih.gov |

| Nicotinamide–thiadiazol hybrids | VEGFR-2 | Compound 7a | 0.095 ± 0.05 µM | rsc.orgnih.gov |

| Thiazole-based derivatives | VEGFR-2 | Compound 4d | 85.72% | mdpi.com |

| Flavonyl-2,4-thiazolidinediones | Aldose Reductase | Compound Ib | 88.69 ± 1.46% | nih.gov |

| 2,4-Thiazolidinedione hybrids | Aldose Reductase | Compound 8b | 0.16 µM | nih.govnanobioletters.com |

DNA Interaction and Cleavage Studies (In Vitro)

The interaction of small molecules with DNA can interfere with critical cellular processes like replication and transcription, making it a valuable strategy in cancer therapy. sciepub.com Some this compound derivatives have been investigated for their ability to interact with and cleave DNA.

In a study involving new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives, DNA cleavage studies were performed. nih.gov It was observed that at a concentration of 50 μg/mL, partial DNA digestion occurred. When the concentration was increased to 150 μg/mL, complete cleavage of linear DNA and partial cleavage of supercoiled DNA was observed. nih.gov This indicates that these compounds can induce DNA damage, which is a mechanism that can lead to cancer cell death.

Anti-inflammatory Activities (In Vitro)

Inflammation is a critical component of tumor progression, and compounds with anti-inflammatory properties can have therapeutic benefits in cancer. mdpi.com Derivatives of this compound have been evaluated for their in vitro anti-inflammatory activities.

A study on new thiazolidinedione-quinoline molecular hybrids investigated their ability to modulate the production of inflammatory cytokines. nih.gov The compounds LPSF/ZKD2 and LPSF/ZKD7 significantly decreased the concentration of IFN-γ and TNF-α in a dose-dependent manner. nih.gov Additionally, compound LPSF/ZKD4 at a concentration of 50 μM significantly reduced the expression of IL-6. nih.gov

In another study, new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their in vitro anti-inflammatory potential using COX-1, COX-2, and 5-LOX enzyme assays. frontiersin.org Compounds 5d and 5e were identified as potent inhibitors of COX/LOX pathways. frontiersin.org

Furthermore, thiophene (B33073) derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human red blood cells. mdpi.com

Enzyme Inhibition Studies (In Vitro)

As detailed in section 6.3.3, derivatives of this compound are effective inhibitors of several enzymes implicated in cancer, including VEGFR-2, Aldose Reductase, and HDACs. nih.govijbs.comnih.govnih.gov The inhibition of these enzymes disrupts key signaling pathways that are essential for tumor growth, proliferation, and survival. The ability of these compounds to target multiple enzymes suggests their potential as multi-targeted anticancer agents. nih.gov

Applications and Potential in Advanced Materials Science

Role as Building Blocks in Organic Synthesis of Functional Materials

The synthesis of functional organic materials often relies on the use of versatile molecular building blocks that can be readily modified and incorporated into larger, more complex architectures. Thiazole-containing compounds are widely utilized in the synthesis of a variety of functional materials, including those with applications in pharmaceuticals and material science. sioc-journal.cn The development of synthetic methods for preparing thiazole (B1198619) rings is an active area of research, with a focus on creating diverse derivatives for various applications. sioc-journal.cn

While specific research on the use of 2,4-dihydroxythiazole as a primary building block is limited, its chemical structure suggests significant potential. The hydroxyl groups at the 2- and 4-positions of the thiazole ring are reactive sites that can participate in a range of organic reactions. For instance, these hydroxyl groups can undergo etherification and other derivatization reactions, allowing for the attachment of various functional groups. chim.it This adaptability makes this compound a promising candidate for the combinatorial synthesis of libraries of unique compounds with tailored properties. justia.com A notable example is the mention of this compound-5-acetic acid in the context of creating diverse molecular structures. justia.com The ability to selectively functionalize the thiazole core is crucial for designing materials with specific electronic and optical properties. acs.org

The synthesis of thiazole derivatives through methods like direct arylation allows for the creation of regioisomeric materials where the orientation of the thiazole unit can be controlled to optimize conjugation length and, consequently, the material's properties. acs.org This level of synthetic control is essential for developing high-performance organic electronic materials.

| Compound/Derivative Class | Synthetic Application | Reference |

| Thiazole-containing compounds | Building blocks for drugs, natural products, and functional materials | sioc-journal.cn |

| 4-Hydroxythiazole chromophores | Formation of supramolecular structures at air-water interfaces | acs.org |

| This compound-5-acetic acid | Component in combinatorial organic synthesis | justia.com |

| Thiazole-based regioisomers | Synthesis of materials with controlled conjugation properties | acs.org |

Incorporation into Polymeric and Composite Materials

The incorporation of functional heterocyclic units into polymeric and composite materials is a well-established strategy for enhancing their properties. Thiazole-based polymers, for example, have been investigated for their potential in organic electronics. acs.org The electron-withdrawing nature of the thiazole ring can influence the frontier molecular orbital energies of the resulting polymer, which is a key factor in designing materials for applications such as organic solar cells. wiley.comd-nb.info

The dihydroxy functionality of this compound makes it a particularly interesting monomer for polymerization reactions. These hydroxyl groups can react with other difunctional monomers, such as diisocyanates or diacyl chlorides, to form polyesters, polyurethanes, or other condensation polymers. A patent for a moisture-proof material describes the use of this compound as a dihydroxycarboxylic acid component in the formation of a polyurethane film. google.com This suggests that the hydroxyl groups of this compound can readily participate in polyaddition reactions to create robust polymeric networks. google.com

Furthermore, thiazole-based copolymers have been synthesized for applications in polymer solar cells, where the thermal stability and photochemical properties of the material are crucial. rsc.org The ability to modify the thiazole unit, for instance, by introducing thermally removable groups, allows for the fine-tuning of the polymer's properties after processing. rsc.org The development of chlorinated thiazole-based polymers has also been shown to be a viable strategy for creating low-cost, high-efficiency polymer donors for organic solar cells. chinesechemsoc.org

| Polymer Type | Potential Application | Key Feature | Reference |

| Polyurethane containing this compound | Moisture-proof material | Utilization of dihydroxy functionality for polymerization | google.com |

| Thiazole-based conjugated polymers | Organic field-effect transistors, acid sensing | Manipulation of frontier molecular orbital energies | acs.org |

| Thiazolo[5,4-d]thiazole based copolymers | Polymer solar cells | High photochemical stability | rsc.org |

| Chlorinated thiazole-based polymers | High-efficiency organic solar cells | Cost-effective synthesis and tunable energy levels | chinesechemsoc.org |

Design of Novel Sensing and Optoelectronic Materials

Thiazole derivatives are prominent in the design of novel sensing and optoelectronic materials due to their unique electronic and photophysical properties. wiley.com The thiazole core can act as a fluorophore, and its emission properties can be modulated by the introduction of different substituents. chim.it This tunability is central to the development of fluorescent sensors for the detection of various analytes. For example, thiazole-based compounds have been designed for the selective detection of metal ions such as Fe³⁺, Fe²⁺, and Cu²⁺. acs.org

The electron-deficient nature of the thiazole ring makes it a suitable component in donor-acceptor systems, which are fundamental to many optoelectronic devices. researchgate.net Thiazolothiazoles, which contain a fused thiazole ring system, are a class of compounds with exceptional optical properties that are being explored for applications in optoelectronics, photovoltaics, and biosensing. researchgate.net The photophysical properties of these materials are highly sensitive to their molecular structure and environment, allowing for the design of "smart" materials that respond to external stimuli. researchgate.net

While direct research on the sensing and optoelectronic applications of this compound is not yet prevalent, its structure offers intriguing possibilities. The hydroxyl groups could serve as binding sites for analytes, leading to a change in the electronic properties of the thiazole ring and a detectable optical or electronic response. Furthermore, the ability to derivatize these hydroxyl groups provides a pathway to attach other chromophores or recognition elements, creating highly specific and sensitive sensor molecules. The development of thiazole-based conjugated polymer transistors for acid-sensing applications demonstrates the potential of integrating these heterocycles into functional electronic devices. acs.org

Integration into Supramolecular Assemblies for Specific Material Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful approach to the bottom-up fabrication of functional materials. Thiazole-containing molecules have been successfully employed as building blocks in the construction of supramolecular assemblies. rsc.org The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating the formation of well-defined, ordered structures. rsc.org

The orientation and interaction of thiazole units within a supramolecular assembly can significantly influence the material's properties. For instance, the formation of J-type aggregates in thin films of 4-hydroxy-thiazole chromophores leads to distinct supramolecular structures with specific optical properties. acs.org The ability of thiazole derivatives to participate in π-π stacking and hydrogen bonding allows for the creation of complex architectures, including one-dimensional chains and two-dimensional networks. rsc.org

The two hydroxyl groups on this compound provide strong hydrogen bond donor capabilities, which, in conjunction with the hydrogen bond accepting nitrogen atom of the thiazole ring, could be leveraged to direct the formation of highly ordered supramolecular structures. These interactions could be used to control the packing of molecules in the solid state, leading to materials with desired properties such as enhanced charge transport or specific host-guest recognition capabilities. The construction of fluorescent photoswitchable molecular assemblies using thiazole orange and cucurbit chim.ituril highlights the potential for creating dynamic and responsive supramolecular systems based on thiazole derivatives. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies for Industrial Scalability

The advancement of 2,4-dihydroxythiazole from a laboratory-scale compound to an industrially relevant building block hinges on the development of new and sustainable synthetic routes. Historically, the synthesis of related compounds has involved methods like the exhaustive bromination of this compound to produce 2,4,5-tribromothiazole, a process that utilizes hazardous reagents like elemental bromine. lookchem.com Future research must pivot towards greener, more efficient, and scalable alternatives.

Key strategies for sustainable synthesis include:

Biocatalysis : The use of enzymes or whole-cell systems to catalyze reactions offers high selectivity under mild, aqueous conditions, aligning with green chemistry principles. mdpi.comnumberanalytics.comgesundheitsindustrie-bw.de Research could focus on identifying or engineering enzymes capable of constructing or modifying the thiazole (B1198619) ring, potentially reducing the reliance on harsh chemicals and high energy inputs. numberanalytics.comnumberanalytics.com

Flow Chemistry : Continuous flow chemistry provides significant advantages for industrial scale-up, including enhanced safety, improved heat and mass transfer, and reduced waste generation. mdpi.comnumberanalytics.com Adapting the synthesis of this compound and its derivatives to a continuous flow process would be a critical step towards efficient manufacturing. mdpi.com

Use of Renewable Feedstocks : A long-term goal is to develop synthetic pathways that utilize simple, readily available molecules derived from renewable resources as starting materials. rub.de This approach represents a promising avenue for creating truly sustainable synthesis processes for fine chemicals and pharmaceuticals. rub.de

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Traditional Approach | Sustainable Future Direction | Advantages of Sustainable Approach |

|---|---|---|---|

| Catalysis | Often relies on metal-containing catalysts, which can be expensive and toxic. rub.de | Biocatalysis using enzymes or whole cells. numberanalytics.com | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.comgesundheitsindustrie-bw.de |

| Process | Batch processing, which can be difficult to scale and control. numberanalytics.com | Flow Chemistry in continuous reactors. mdpi.com | Enhanced safety, better reproducibility, efficient scalability. mdpi.com |

| Reagents | Use of hazardous reagents like elemental bromine (Br2). lookchem.com | Utilization of greener solvents and less hazardous materials. numberanalytics.com | Minimized environmental footprint and improved worker safety. numberanalytics.com |

| Feedstocks | Typically derived from fossil fuels. gesundheitsindustrie-bw.de | Sourcing from renewable raw materials and by-products. rub.de | Reduced reliance on finite resources, lower carbon footprint. gesundheitsindustrie-bw.derub.de |

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

While the broader class of thiazole-containing compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, the specific molecular mechanisms of this compound derivatives remain largely unexplored. ontosight.aiontosight.ainih.gov Future research must focus on pinpointing the precise interactions between these molecules and their biological targets.

For instance, studies on other complex thiazole-containing natural products have suggested that the thiazole nitrogen atom can participate in metal chelation, a function proposed to be integral to their bioactivity. uq.edu.au Similarly, computational studies on 3,4-dihydroxyphenyl-thiazole-coumarin hybrids have investigated their antioxidant activity by calculating properties related to hydrogen atom transfer (HAT) and electron release mechanisms. nih.gov Future investigations into this compound should employ a combination of biophysical, crystallographic, and kinetic studies to understand how these molecules function at a molecular level, which is essential for rational drug design. uq.edu.au

Advanced Computational Design and Virtual Screening for New Derivatives with Tuned Properties

Computational chemistry offers powerful tools to accelerate the discovery of new this compound derivatives with optimized properties. oncodesign-services.commdpi.com Virtual screening allows for the rapid evaluation of vast libraries of virtual compounds against a specific biological target, identifying promising candidates for synthesis and further testing. sourceforge.ionih.gov

Future computational work should involve:

Pharmacophore Modeling : Identifying the key steric and electronic features of the this compound scaffold that are essential for biological activity. researchgate.net

Molecular Docking : Simulating the binding of designed derivatives into the active site of a target protein to predict binding affinity and orientation. mdpi.comnih.gov

Free Energy Perturbation (FEP) : Employing more rigorous and accurate methods like Absolute Binding Free Energy Perturbation (ABFEP) to improve hit rates in virtual screening compared to less precise scoring functions. chemrxiv.org

These in silico techniques, often used in the early stages of drug discovery, can guide synthetic efforts, saving time and resources by prioritizing compounds with the highest likelihood of success. oncodesign-services.commdpi.com

Table 2: Computational Tools in the Design of this compound Derivatives

| Tool/Technique | Purpose | Potential Application for this compound |

|---|---|---|

| Virtual Screening | Rapidly screen large compound libraries against a biological target. sourceforge.io | Identify novel derivatives with potential inhibitory activity against targets like kinases or proteases. |